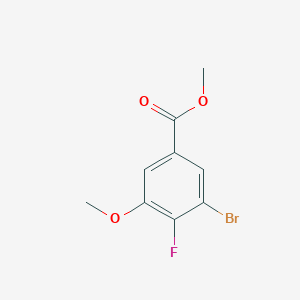

Methyl 3-bromo-4-fluoro-5-methoxybenzoate

Description

Methyl 3-bromo-4-fluoro-5-methoxybenzoate is a substituted benzoate ester featuring bromine, fluorine, and methoxy groups at positions 3, 4, and 5 of the aromatic ring, respectively. This compound is primarily used in organic synthesis as a building block for pharmaceuticals and agrochemicals due to its reactive halogen and electron-withdrawing substituents.

Properties

Molecular Formula |

C9H8BrFO3 |

|---|---|

Molecular Weight |

263.06 g/mol |

IUPAC Name |

methyl 3-bromo-4-fluoro-5-methoxybenzoate |

InChI |

InChI=1S/C9H8BrFO3/c1-13-7-4-5(9(12)14-2)3-6(10)8(7)11/h3-4H,1-2H3 |

InChI Key |

DRYJTUALMVNTHW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)OC)Br)F |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: Methyl 3-bromo-4-fluoro-5-methoxybenzoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound serves as a building block in the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: It is utilized in the development of drugs targeting various diseases due to its ability to interact with biological targets. Industry: The compound finds applications in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-bromo-4-fluoro-5-methoxybenzoate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological and physicochemical properties of aromatic benzoates are highly sensitive to substituent positions and types. Below is a comparative analysis with closely related compounds:

Table 1: Structural Analogs of Methyl 3-Bromo-4-Fluoro-5-Methoxybenzoate

Key Observations :

Methyl 5-Bromo-4-Fluoro-2-Methoxybenzoate: Methoxy at position 2 alters steric hindrance, which may slow down nucleophilic aromatic substitution reactions compared to the 5-methoxy analog .

Biological Activity: While direct carcinogenicity data for this compound are unavailable, studies on methyl-substituted aminoazo dyes (e.g., 3′-methyl-4-dimethylaminoazobenzene) reveal that substituent positions on the aromatic ring significantly influence carcinogenic potency and protein-binding affinity . This suggests that the fluorine and bromine positions in the target compound could modulate its interactions with biological targets.

Synthetic Utility :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | Methyl 3-Bromo-4-Chloro-5-Fluorobenzoate | Methyl 5-Bromo-4-Fluoro-2-Methoxybenzoate |

|---|---|---|---|

| Boiling Point | Not reported | Not reported | Not reported |

| Solubility | Moderate in DMSO, acetone | Low in water, high in DCM | High in methanol, moderate in ether |

| Lipophilicity (LogP) | ~2.5 (estimated) | ~3.1 (higher due to Cl) | ~2.3 (lower due to OCH₃ position) |

- Lipophilicity Trends : Chlorine substitution increases LogP compared to methoxy or fluorine, impacting membrane permeability in drug design .

- Synthetic Challenges : The discontinued status of this compound highlights the need for alternative routes or analogs like methyl 5-bromo-4-fluoro-2-methoxybenzoate, which has a similarity score of 0.95 to the target compound .

Q & A

Basic Research Question

- ¹H NMR :

- Methoxy protons appear as a singlet (~δ 3.8–4.0 ppm). Adjacent substituents (Br, F) deshield aromatic protons, with coupling constants (e.g., ≈ 8–12 Hz) indicating proximity to fluorine .

- Integration ratios confirm substituent positions (e.g., para-fluorine splits adjacent protons into doublets).

- ¹³C NMR : Fluorine coupling ( ≈ 245–265 Hz) and bromine’s inductive effect shift carbon signals predictably (e.g., C-Br at ~δ 115–125 ppm) .

- MS (ESI) : Fragmentation patterns (e.g., loss of COOCH₃ [−59 Da] or Br [−79 Da]) differentiate isomers .

What challenges arise in achieving regioselective substitutions in derivatives of this compound?

Advanced Research Question

- Competing Reactivity : Bromine’s electron-withdrawing effect activates the ring for nucleophilic substitution but deactivates it for electrophilic reactions. Fluorine’s ortho/para-directing nature complicates further functionalization .

- Mitigation Strategies :

- Use protecting groups (e.g., silyl ethers for methoxy) to block undesired sites .

- Employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) for selective C–C bond formation at brominated positions .

- Computational modeling (DFT calculations) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals .

How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in molecular conformation?

Advanced Research Question

- SHELX Workflow :

- Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperature (100 K) minimizes thermal motion artifacts .

- Structure Solution : Direct methods (SHELXT) generate initial models, followed by refinement (SHELXL) with anisotropic displacement parameters for heavy atoms (Br, F) .

- Key Insights :

What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

Advanced Research Question

- Enzyme Inhibition :

- Kinetic Assays : Monitor IC₅₀ values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates (e.g., AMC-labeled peptides) .

- Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes, leveraging the compound’s halogen atoms for hydrophobic pocket interactions .

- Cellular Uptake :

- LC-MS/MS Quantification : Measure intracellular concentrations in cell lysates after 24-hour exposure (LOQ ≈ 0.1 ng/mL) .

- Fluorophore Tagging : Conjugate with BODIPY derivatives to track subcellular localization via fluorescence microscopy .

How do solvent and temperature affect the stability of this compound during storage?

Basic Research Question

- Degradation Pathways :

- Optimal Conditions :

- Store in anhydrous DMSO or DMF at −20°C (degradation <5% over 6 months) .

- Use amber vials to prevent UV-induced decomposition .

What computational methods are effective in predicting the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

- DFT Calculations :

- Machine Learning :

How can researchers address discrepancies in reported biological activity data for analogs of this compound?

Advanced Research Question

- Data Reconciliation :

- Meta-Analysis :

- Use cheminformatics tools (e.g., PubChem BioAssay) to aggregate IC₅₀ values and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.